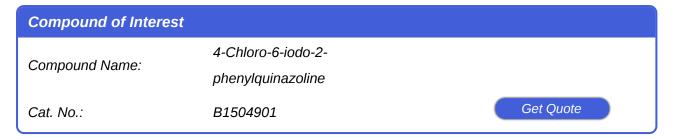


4-Chloro-6-iodo-2-phenylquinazoline chemical structure and analysis

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An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-iodo-2-phenylquinazoline is a halogenated quinazoline derivative that serves as a critical intermediate in medicinal chemistry. Its structural features, particularly the reactive chloro group at the C4 position and the iodo group at the C6 position, make it a versatile scaffold for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, synthesis, analysis, and its significant application as a precursor for potential anticancer agents, specifically kinase inhibitors.

Chemical Structure and Properties

4-Chloro-6-iodo-2-phenylquinazoline possesses a bicyclic aromatic core, consisting of a pyrimidine ring fused to a benzene ring, with a phenyl substituent at position 2, a chlorine atom at position 4, and an iodine atom at position 6. The chlorine at the C4 position is highly susceptible to nucleophilic substitution, while the iodine at the C6 position is suitable for metal-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers for 4-Chloro-6-iodo-2-phenylquinazoline



Identifier	Value
IUPAC Name	4-chloro-6-iodo-2-phenylquinazoline
Molecular Formula	C14H8CIIN2
Molecular Weight	366.59 g/mol
CAS Number	257624-25-2[1]
Canonical SMILES	C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(= N2)CI

Table 2: Physical and Chemical Properties

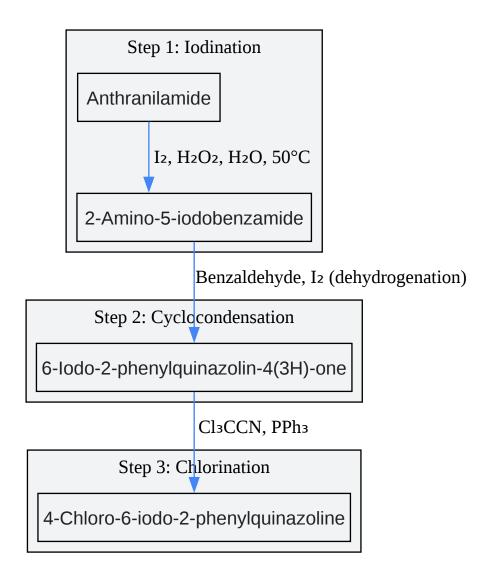
Property	Value	Notes
Physical State	Solid	Based on analogous compounds.
Color	Light Brown to Dark Grey Solid	Property of the related compound 4-Chloro-6-iodoquinazoline.[2][3]
Melting Point	175.0 to 179.0 °C	Data for the related compound 4-Chloro-6-iodoquinazoline.[3]
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)	Data for the related compound 4-Chloro-6-iodoquinazoline.[3]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	Recommended for halogenated heterocyclic compounds.[3]

Note: Experimental data for the 2-phenyl derivative is not widely reported. The data presented is based on the closely related and well-documented precursor, 4-chloro-6-iodoquinazoline, for reference.

Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline



The synthesis is a multi-step process beginning with the iodination of anthranilamide, followed by cyclocondensation and subsequent chlorination.[4]



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Caption: Synthetic workflow for **4-Chloro-6-iodo-2-phenylquinazoline**.

Experimental Protocol

The synthesis of **4-chloro-6-iodo-2-phenylquinazoline** (8b) has been reported with a 46% yield over two steps from 2-amino-5-iodobenzamide.[4]

Step 1: Synthesis of 2-Amino-5-iodobenzamide (6b)



- Anthranilamide is iodinated using iodine in the presence of hydrogen peroxide in water.[4]
- The reaction is typically conducted at 50 °C for 24 hours to yield 2-amino-5-iodobenzamide. [4]

Step 2: Synthesis of 6-lodo-2-phenylquinazolin-4(3H)-one (7b)

- The 2-amino-5-iodobenzamide product from the previous step is subjected to cyclocondensation with benzaldehyde.[4]
- The reaction is promoted by iodine, which also facilitates the dehydrogenation to form the quinazolinone ring system.[4]
- This intermediate is often used in the next step without further purification.[4]

Step 3: Synthesis of **4-Chloro-6-iodo-2-phenylquinazoline** (8b)

- The crude 6-iodo-2-phenylquinazolin-4(3H)-one is chlorinated.[4]
- A combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is employed as the chlorinating agent to afford the final product.[4]

Chemical Analysis and Characterization

The structural elucidation of **4-Chloro-6-iodo-2-phenylquinazoline** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the quinazoline core and the phenyl ring. ¹³C NMR would confirm the carbon framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of chlorine and iodine.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrational frequencies for the C-Cl, C-I, and C=N bonds within the molecule.



Table 3: Reference Spectroscopic Data for the Analogous Compound 4-Chloro-2-phenylquinazoline

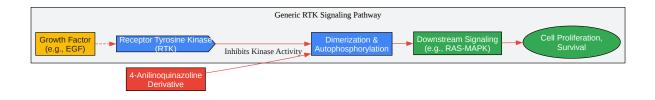
Technique	Observed Peaks (Shift in ppm or m/z)
¹ H NMR (400 MHz, CDCl ₃)	8.575, 8.194, 8.049, 7.879, 7.604, 7.51 ppm[5]
Mass Spectrum (MS)	Molecular Ion [M]+: 240 m/z. Other major fragments: 205, 102 m/z[5]

Note: The data presented is for 4-chloro-2-phenylquinazoline (lacking the C6-iodo group) and serves as a reference. The actual spectrum for the title compound will differ, notably in the aromatic region of the NMR due to the iodine substituent and a higher molecular weight in the mass spectrum.

Applications in Drug Development

4-Chloro-6-iodo-2-phenylquinazoline is a key building block for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is widely investigated for its potential as antitumor agents because of its ability to inhibit receptor tyrosine kinases (RTKs).[4]

The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, famously found in FDA-approved cancer drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4] The synthesis involves a nucleophilic substitution reaction where the chlorine at the C4 position of **4-chloro-6-iodo-2-phenylquinazoline** is displaced by a substituted aniline.[4]





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Caption: Inhibition of RTK signaling by 4-anilinoquinazoline derivatives.

The derivatives synthesized from **4-chloro-6-iodo-2-phenylquinazoline** have shown promising antiproliferative activity against human colon carcinoma (HCT-116) and glioblastoma (T98G) tumor cells, highlighting the importance of this intermediate in the discovery of new anticancer drug candidates.[4]

Conclusion

4-Chloro-6-iodo-2-phenylquinazoline is a highly valuable heterocyclic intermediate. Its well-defined synthetic pathway allows for its production as a scaffold for further chemical modification. The strategic placement of its reactive chloro and iodo groups enables its use in constructing a library of 4-anilinoquinazoline derivatives, which are potent inhibitors of key signaling pathways implicated in cancer. This makes **4-chloro-6-iodo-2-phenylquinazoline** a compound of significant interest for researchers in synthetic chemistry, medicinal chemistry, and oncology drug development.

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